molecular formula C24H22N2O5 B13373239 3,4-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide

3,4-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide

Cat. No.: B13373239
M. Wt: 418.4 g/mol
InChI Key: YPNCVIDLHNUOJN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with methoxy groups and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide typically involves multiple steps:

    Formation of the Benzoxazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Methoxy groups are introduced via nucleophilic substitution reactions using methanol and a suitable base.

    Amide Bond Formation: The final step involves the coupling of the benzoxazole derivative with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction: The benzamide moiety can be reduced to the corresponding amine.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be useful in the design of novel organic materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of benzamide derivatives with biological macromolecules.

Mechanism of Action

The mechanism by which 3,4-dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The methoxy and benzoxazole groups may play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but lacking the benzoxazole moiety.

    3,4,5-Trimethoxybenzamide: Another benzamide derivative with additional methoxy groups.

Uniqueness

3,4-Dimethoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)benzyl]benzamide is unique due to the presence of both methoxy groups and a benzoxazole moiety, which may confer distinct chemical and biological properties compared to other benzamide derivatives.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C24H22N2O5/c1-28-18-9-11-20-19(13-18)26-24(31-20)16-6-4-15(5-7-16)14-25-23(27)17-8-10-21(29-2)22(12-17)30-3/h4-13H,14H2,1-3H3,(H,25,27)

InChI Key

YPNCVIDLHNUOJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)CNC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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